2,5-Bis(tributylstannyl)thiophene
Overview
Description
2,5-Bis(tributylstannyl)thiophene is an organotin compound with the molecular formula C28H56SSn2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in organic synthesis, particularly in the formation of conjugated polymers and other complex organic structures .
Mechanism of Action
Target of Action
Organotin compounds like this are generally known for their ability to form carbon-carbon bonds in organic synthesis .
Mode of Action
2,5-Bis(tributylstannyl)thiophene is often used as a reactant in Stille coupling reactions . In these reactions, it forms new carbon-carbon bonds, enabling the synthesis of complex organic molecules. The tributylstannyl groups in the compound are exchanged with other organic groups in the presence of a palladium catalyst, leading to the formation of new compounds .
Biochemical Pathways
Its role in stille coupling reactions suggests that it may be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific reaction conditions and the other reactants involved .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through Stille coupling reactions . The specific molecular and cellular effects would depend on the nature of these compounds.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of Stille coupling reactions can be affected by the temperature, the presence of a suitable catalyst (typically a palladium compound), and the nature of the other reactants . The stability of the compound may also be influenced by storage conditions, such as temperature and exposure to light or moisture.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Bis(tributylstannyl)thiophene can be synthesized through a Stille coupling reaction. This involves the reaction of 2,5-dibromothiophene with tributyltin hydride in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Stille coupling reaction remains the most common laboratory method. Industrial production would likely involve scaling up this reaction under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(tributylstannyl)thiophene primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions such as the Stille coupling. This compound can also participate in oxidative addition and reductive elimination reactions .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), tributyltin hydride, 2,5-dibromothiophene.
Major Products
The major products formed from reactions involving this compound are typically conjugated polymers and other complex organic molecules, depending on the specific reactants and conditions used .
Scientific Research Applications
2,5-Bis(tributylstannyl)thiophene has several applications in scientific research:
Organic Electronics: Used in the synthesis of conjugated polymers for organic field-effect transistors (OFETs), organic photovoltaic cells (OPVs), and organic light-emitting diodes (OLEDs).
Material Science: Employed in the development of new materials with unique electronic and photophysical properties.
Chemical Synthesis: Serves as a building block in the synthesis of complex organic molecules and polymers.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(trimethylstannyl)thiophene: Similar in structure but with trimethylstannyl groups instead of tributylstannyl groups.
2-(Tributylstannyl)thiophene: Contains only one tributylstannyl group attached to the thiophene ring.
2,5-Dibromothiophene: A precursor in the synthesis of 2,5-Bis(tributylstannyl)thiophene.
Uniqueness
This compound is unique due to its dual tributylstannyl groups, which enhance its reactivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of conjugated polymers and other complex organic structures .
Properties
IUPAC Name |
tributyl-(5-tributylstannylthiophen-2-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2S.6C4H9.2Sn/c1-2-4-5-3-1;6*1-3-4-2;;/h1-2H;6*1,3-4H2,2H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAZQNRIMIQTDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)[Sn](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56SSn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570074 | |
Record name | (Thiene-2,5-diyl)bis(tributylstannane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145483-63-2 | |
Record name | (Thiene-2,5-diyl)bis(tributylstannane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 145483-63-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2,5-Bis(tributylstannyl)thiophene in materials science?
A1: this compound serves as a crucial building block in synthesizing conjugated polymers via the Stille cross-coupling reaction. [, , , , ] This reaction allows for the controlled incorporation of thiophene units into polymer chains, enabling the fine-tuning of polymer properties.
Q2: Can you provide an example of how this compound is used to control the properties of a polymer?
A2: Research demonstrates the impact of using this compound in tuning the optoelectronic properties of thiophene 1,1-dioxides. [] By coupling this reagent with various dihalothiophene 1,1-dioxides, researchers synthesized a series of thiophene 1,1-dioxide derivatives with either electron-donating or -withdrawing substituents. The introduction of electron-withdrawing groups significantly enhanced the reduction potential of these sulfone heterocycles, highlighting the ability to tailor electrochemical properties through structural modifications.
Q3: How does incorporating this compound into polymers influence their performance in organic field-effect transistors (OFETs)?
A3: Studies have shown that incorporating this compound into isoindigo/DPP-based polymers with thermocleavable tBoc groups can enhance their performance in OFETs. [] The resulting polymers, synthesized through Stille coupling, demonstrated red-shifted UV-Vis absorption spectra and improved crystallinity after thermal annealing. These structural changes led to increased field-effect mobilities, indicating the potential of these polymers for OFET applications.
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